molecular formula C7H9ClN6OS B14792452 3,5-Diamino-6-chloro-N-[(methylsulfanyl)methanimidoyl]pyrazine-2-carboxamide

3,5-Diamino-6-chloro-N-[(methylsulfanyl)methanimidoyl]pyrazine-2-carboxamide

Cat. No.: B14792452
M. Wt: 260.71 g/mol
InChI Key: OKNSUWJNTAEWEN-UHFFFAOYSA-N
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Description

Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate is a chemical compound with the molecular formula C7H10ClN7OS It is known for its unique structure, which includes a pyrazine ring substituted with amino, chloro, and carbamimidothioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

Scientific Research Applications

Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: This compound shares a similar pyrazine core but lacks the carbamimidothioate group.

    Amiloride: A known diuretic that also contains a pyrazine ring with similar substitutions.

Uniqueness

Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate is unique due to the presence of the carbamimidothioate group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H9ClN6OS

Molecular Weight

260.71 g/mol

IUPAC Name

methyl N-(3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate

InChI

InChI=1S/C7H9ClN6OS/c1-16-7(11)14-6(15)2-4(9)13-5(10)3(8)12-2/h1H3,(H4,9,10,13)(H2,11,14,15)

InChI Key

OKNSUWJNTAEWEN-UHFFFAOYSA-N

Canonical SMILES

CSC(=N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N

Origin of Product

United States

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